2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is an organic compound that features a benzodioxin ring system
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGWNKJMXNUHCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable chloroalkylating agent under controlled conditions. One common method involves the use of 2-chloropropanoyl chloride in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The benzodioxin ring can be subjected to oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation can lead to the formation of quinones or other oxidized products .
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as an enzyme inhibitor, particularly against cholinesterases and lipoxygenases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets make it useful in studying enzyme mechanisms and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. The benzodioxin ring system may also play a role in stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Features a sulfonamide group instead of a chloroalkylamide group.
Uniqueness
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloroalkylamide group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
Biological Activity
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents. The process often utilizes chlorinated reagents to introduce the chloro group at the nitrogen position. A typical synthetic route may include:
-
Starting Materials :
- 2,3-dihydrobenzo[1,4]-dioxin-6-amine
- Acyl chloride (e.g., propanoyl chloride)
- Base (e.g., triethylamine)
-
Reaction Conditions :
- The amine is treated with the acyl chloride in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
- The reaction is typically carried out under an inert atmosphere and monitored via thin-layer chromatography (TLC).
-
Purification :
- The product is purified through recrystallization or column chromatography.
The biological activity of this compound has been evaluated in various studies focusing on its potential as an enzyme inhibitor and therapeutic agent. Notably:
- Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory activity against enzymes such as acetylcholinesterase (AChE) and alpha-glucosidase. These enzymes are crucial in conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM), respectively .
Case Studies
- Acetylcholinesterase Inhibition :
- Antidiabetic Activity :
Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
Q & A
Advanced Research Question
- Molecular Docking (AutoDock, Schrödinger) : Model interactions with LOX or acetylcholinesterase active sites, focusing on hydrogen bonding with benzodioxin oxygen atoms and halogen interactions with CH₂Cl .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR Studies : Correlate substituent effects (e.g., chloro position) with bioactivity using descriptors like logP and polar surface area .
- In Silico ADMET Prediction : Tools like SwissADME evaluate solubility (DMSO compatibility noted in similar compounds) and cytochrome P450 interactions .
How does the substitution pattern on the benzodioxin ring affect the compound's physicochemical properties and bioactivity?
Advanced Research Question
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the amide carbonyl, potentially increasing enzyme inhibition potency .
- Ring Substitution (e.g., Methyl, Nitro) : Modulate logP and membrane permeability. For example, nitro groups improve antibacterial activity but may reduce solubility .
- Steric Effects : Bulky substituents on the benzodioxin ring can hinder binding to enzyme active sites, as shown in SAR studies of sulfonamide derivatives .
- Crystallography : Single-crystal X-ray diffraction (as in related benzodioxin structures) reveals conformational preferences and packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
